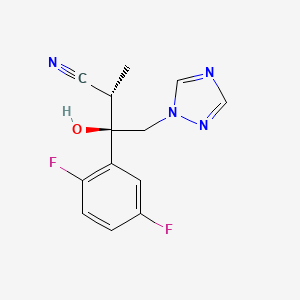

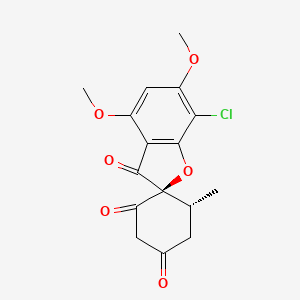

![molecular formula C26H26N6O5 B601584 methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate CAS No. 1074365-84-6](/img/structure/B601584.png)

methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is also known as apixaban (BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .

Synthesis Analysis

The synthesis of apixaban involved the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity . Further optimization of the C-3 pyrazole position and replacement of the terminal P4 ring with a neutral heterocycle culminated in the discovery of apixaban .Molecular Structure Analysis

The molecular structure of apixaban includes a bicyclic tetrahydropyrazolopyridinone scaffold, a p-methoxyphenyl P1 moiety, and a neutral heterocycle at the terminal P4 ring .Chemical Reactions Analysis

Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM⁻¹/s .Physical And Chemical Properties Analysis

The physical and chemical properties of apixaban include good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .科学的研究の応用

Stress Testing and Impurity Profiling

Apixaban Impurity 6 has been used in stress testing and impurity profiling of Apixaban . During stress testing, Apixaban was found to have a high degree of degradability when subjected to both acidic and basic conditions . The identified unknown degradation impurity was found to be a pH-independent hydrolysis degradation impurity of Apixaban .

Development of Analytical Methods

The compound has been instrumental in the development of analytical methods for Apixaban . A single HPLC method was developed that is both reliable and accurate for quantifying all 10 related impurities of Apixaban . Another study discussed the related substances method development for an Apixaban drug substance employing a regulated authority refined and approved approach of the quality-by-design concept .

Understanding Drug Toxicity

The unknown impurity is a new Apixaban degradation impurity that helps us understand its toxicity . This information is beneficial for the scientific community as it relates to understanding drug product impurity profiling .

Anticoagulant Applications

Apixaban, the parent compound of Apixaban Impurity 6, is a potent, direct, selective factor Xa inhibitor . It has been found to be superior to other factor Xa inhibitors in the prevention of stroke/systemic embolism, and simultaneously it reduces the risk of bleeding in patients with atrial fibrillation .

Treatment of Thromboembolic Disorders

Apixaban is an oral, direct factor Xa inhibitor that blocks both free and clot-bound factor Xa . It has been approved for clinical use in the treatment of a number of thromboembolic disorders, including the prevention of recurrent deep vein thrombosis and pulmonary embolism, the reduction of stroke risk in non-valvular atrial fibrillation and thromboprophylaxis following hip or knee replacement surgery .

Pharmaceutical Drug Development

The biggest challenge in the development of pharmaceutical drugs is comprehending science- and risk-based techniques for developing and maintaining analytical procedures appropriate for evaluating the quality of drug substances and drug products . The improved technique provides a methodical strategy to acquire and improve understanding of an analytical method .

作用機序

- FXa plays a crucial role in the conversion of prothrombin to thrombin, which is essential for fibrin clot formation .

- This prevents the conversion of prothrombin to thrombin, ultimately inhibiting platelet activation and fibrin clot formation .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

将来の方向性

特性

IUPAC Name |

methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O5/c1-34-20-12-10-19(11-13-20)30-24-21(23(27-30)26(33)35-2)14-16-29(25(24)32)18-8-6-17(7-9-18)28-15-4-3-5-22(28)31/h6-13H,3-5,14-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFSYYKSFUFOTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1074365-84-6 |

Source

|

| Record name | Methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN8E66QU6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

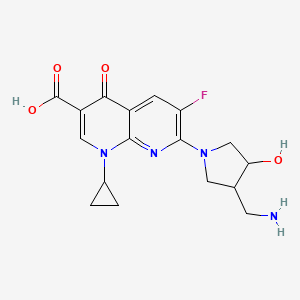

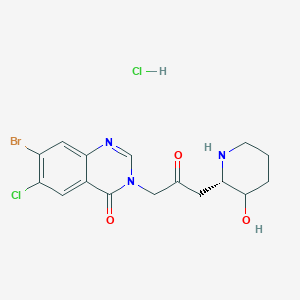

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)

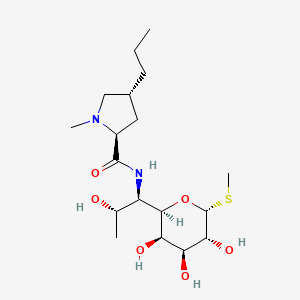

![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)